molecular formula C27H31N3O4S B6510694 ethyl 4-[2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate CAS No. 878056-84-9

ethyl 4-[2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6510694
CAS No.: 878056-84-9
M. Wt: 493.6 g/mol
InChI Key: XDKUBZXPNLNAHY-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C27H31N3O4S and its molecular weight is 493.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.20352765 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Chemical Formula : C20H23N5O2S2
  • Molecular Weight : 423.56 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Research indicates that compounds similar to this compound can influence various cellular pathways:

  • Cell Cycle Regulation : Analogous compounds have been shown to block the cell cycle at specific phases (G0/G1 and G2/M), which is crucial for inhibiting cancer cell proliferation .
  • Apoptosis Induction : These compounds often induce apoptosis in cancer cells by upregulating pro-apoptotic factors like p53 while downregulating anti-apoptotic proteins .
  • Inhibition of Tubulin Polymerization : Some derivatives inhibit tubulin polymerization, thereby affecting microtubule dynamics essential for mitosis .

Anticancer Activity

A study highlighted that similar indole derivatives exhibit significant anticancer properties. For instance, they were effective against various human tumor cell lines, including HCT116 and NCI-H460, demonstrating a dose-dependent reduction in colony formation efficiency .

Table of Biological Activities

Activity TypeMechanismReference
Cell Cycle ArrestInhibition at G0/G1 and G2/M phases
Apoptosis InductionUpregulation of p53, p21; downregulation of cyclin B1
Antitumor EfficacySignificant reduction in tumor growth in SCID mice

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Study on Indole Derivatives : This research demonstrated that indole-based compounds could effectively inhibit cancer cell growth by interfering with cell cycle progression and inducing apoptosis through specific signaling pathways .
  • Piperidine Analogs : A series of piperidine derivatives were synthesized and evaluated for their antimicrobial properties, showcasing the versatility of piperidine-containing compounds in pharmacological applications .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between these compounds and target proteins involved in cancer progression, supporting their potential as therapeutic agents .

Properties

IUPAC Name

ethyl 4-[[2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-3-34-27(33)20-8-10-21(11-9-20)28-25(31)18-35-24-16-30(23-7-5-4-6-22(23)24)17-26(32)29-14-12-19(2)13-15-29/h4-11,16,19H,3,12-15,17-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKUBZXPNLNAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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